1-((4-Chlorobenzyl)thio)-5-methyl-[1,2,4]triazolo[4,3-a]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-((4-Chlorobenzyl)thio)-5-methyl-[1,2,4]triazolo[4,3-a]quinoline” is a derivative of [1,2,4]triazolo[4,3-a]quinoline . It is a heterocyclic compound that contains a triazole ring fused with a quinoline ring .
Synthesis Analysis
The synthesis of similar compounds involves aromatic nucleophilic substitution . A series of novel [1,2,4]triazolo[4,3-a]quinoxaline derivatives were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis
The molecular structure of similar compounds has been determined using spectroscopic methods and density functional theory (DFT) calculations . The DFT is used to calculate the optimal structure of the compound using the B3LYP correlation function with the 6-311G (2d, p) basis set .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied . For instance, the synthesis of [1,2,4]triazolo[4,3-a]quinoxaline derivatives involves reactions with carbonyl derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various methods . For instance, the crystal structure of a similar compound was determined by X-ray diffraction analysis .Wissenschaftliche Forschungsanwendungen
Antimalarial Agents
The compound has been studied for its potential as an antimalarial agent . A virtual library of novel [1,2,4]triazolo[4,3-a]pyridines bearing a sulfonamide fragment was designed for the development of new and potent antimalarial drugs . The compounds were evaluated for their antimalarial activity in vitro against Plasmodium falciparum .
Urease Inhibitors
The compound has been investigated as a urease inhibitor . Urease is a virulence factor found in various pathogenic microorganisms. New series of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives were designed and synthesized, and all compounds evaluated against urease enzyme .
Energetic Materials
The compound has been explored for its potential as an energetic material . The insensitive properties of the compound, together with their good thermal stabilities and comparable detonation properties, highlight their application potential as energetic materials .
Synthesis of Biologically Important Derivatives
The compound has been used in the synthesis of biologically important derivatives . This functional group tolerant and atom-economic method provides facile access to synthetically and biologically important triazolopyridine derivatives .
Cytotoxic Activity
The compound has been studied for its cytotoxic activity . The synthesized molecules were evaluated for their cytotoxic activity against breast cancer cell lines .
Antifungal Activities
The compound has been investigated for its antifungal activities . Some analogs demonstrated significant antifungal activities with MIC values of 1, 2, and 0.5 μg/mL compared with fluconazole with MIC = 2 μg/mL .
Zukünftige Richtungen
The development of novel derivatives of [1,2,4]triazolo[4,3-a]quinoline for potential therapeutic applications is a promising area of research . Future studies could focus on optimizing the synthesis process, investigating the biological activities, and evaluating the pharmacokinetic properties of these compounds .
Eigenschaften
IUPAC Name |
1-[(4-chlorophenyl)methylsulfanyl]-5-methyl-[1,2,4]triazolo[4,3-a]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3S/c1-12-10-17-20-21-18(22(17)16-5-3-2-4-15(12)16)23-11-13-6-8-14(19)9-7-13/h2-10H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUPFLOQAAFLFHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NN=C(N2C3=CC=CC=C13)SCC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((4-Chlorobenzyl)thio)-5-methyl-[1,2,4]triazolo[4,3-a]quinoline |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.